molecular formula C21H26N6O2 B3020166 1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 919031-29-1

1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B3020166
CAS No.: 919031-29-1
M. Wt: 394.479
InChI Key: XJVZGFOOABSILF-UHFFFAOYSA-N
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Description

1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce a variety of functional groups .

Scientific Research Applications

1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine-containing molecules and purine derivatives. Examples include:

Uniqueness

What sets 1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione apart is its unique combination of a piperidine ring with a purine scaffold, which may confer distinct biological activities and therapeutic potential .

Biological Activity

1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS Number: 919031-29-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a purine-like structure. Its molecular formula is C21H26N6O2C_{21}H_{26}N_{6}O_{2} with a molecular weight of 394.5 g/mol. The structure is significant as it may influence the biological activity through interactions with various biological targets.

PropertyValue
CAS Number919031-29-1
Molecular FormulaC21H26N6O2
Molecular Weight394.5 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit promising anticancer activities. For instance, compounds similar to 1-methyl-8-phenyl... have been shown to induce apoptosis in cancer cell lines. In vitro studies demonstrated that these compounds can significantly inhibit cell proliferation in various cancer types.

Case Study:
A study involving the compound's derivatives showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 10–30 μM against MCF-7 breast cancer cells. Flow cytometry analyses revealed that these compounds induced apoptosis in a dose-dependent manner, suggesting a mechanism involving cell cycle arrest and programmed cell death .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The imidazo[2,1-f]purine scaffold is known to inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Interaction with Receptors : The piperidine moiety may facilitate interactions with neurotransmitter receptors or other cellular targets, enhancing the compound's efficacy in neurological disorders .
  • Induction of Apoptosis : By activating caspases and other apoptotic pathways, the compound promotes cell death in malignant cells.

Pharmacological Studies

Pharmacological evaluations have highlighted various activities associated with this compound:

Antimicrobial Activity

Preliminary assessments indicate that certain derivatives possess antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

CNS Activity

The piperidine component suggests potential CNS activity. Some studies have indicated that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems .

Future Directions

Ongoing research aims to optimize the synthesis of this compound to enhance its bioavailability and specificity towards targeted cancer therapies. Investigations into combination therapies are also being explored to assess synergistic effects with existing anticancer drugs.

Properties

IUPAC Name

4-methyl-6-phenyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-23-18-17(19(28)27(21(23)29)13-12-24-10-6-3-7-11-24)26-15-14-25(20(26)22-18)16-8-4-2-5-9-16/h2,4-5,8-9H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVZGFOOABSILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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